molecular formula C19H17N3O5S2 B466429 N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide CAS No. 433312-50-6

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B466429
CAS No.: 433312-50-6
M. Wt: 431.5g/mol
InChI Key: MBZCBKBPPISJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a synthetic small molecule designed for research applications, integrating two prominent medicinal chemistry pharmacophores: sulfonamide and benzamide . The strategic combination of these moieties in a single molecule creates a versatile scaffold for chemical derivatization and structure-activity relationship (SAR) studies, particularly in the exploration of enzyme inhibition . The core research value of this compound stems from the known biological activities of its structural components. Sulfonamides are a cornerstone of medicinal chemistry, famously associated with the first generation of antimicrobial drugs and known to inhibit various enzymes, including carbonic anhydrases . Based on its structural analogy to documented sulfonamide-based inhibitors, this compound is of significant interest for investigating the inhibition of carbonic anhydrase isoforms, which are therapeutic targets for conditions like glaucoma and certain cancers . Furthermore, the benzamide moiety is a privileged structure present in a multitude of approved drugs with diverse mechanisms of action, enhancing the compound's potential for interaction with various biological targets . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for screening against a range of biological targets. Its structure allows for systematic modification, enabling the exploration of how changes to the molecule affect its affinity and selectivity, thereby aiding in the rational design of new therapeutic agents . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c20-28(24,25)17-10-8-16(9-11-17)22-29(26,27)18-12-6-15(7-13-18)21-19(23)14-4-2-1-3-5-14/h1-13,22H,(H,21,23)(H2,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZCBKBPPISJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Aminobenzenesulfonamide with Benzoyl Chloride

A foundational method involves reacting 4-aminobenzenesulfonamide with benzoyl chloride in anhydrous conditions. The process proceeds as follows:

  • Reagents : 4-Aminobenzenesulfonamide (1 eq), benzoyl chloride (1.2 eq), dry pyridine (solvent and base).

  • Conditions : Stirred at 0–5°C for 1 hour, then at room temperature for 12 hours.

  • Workup : The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

  • Yield : 68–72%.

This method prioritizes simplicity but requires strict moisture control to avoid hydrolysis of the acyl chloride intermediate.

Two-Step Sulfonylation and Amidation

A modified approach introduces sulfonylation before amidation:

  • Step 1 : Sulfonylation of 4-aminobenzenesulfonamide with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Step 2 : Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C), followed by benzoylation with benzoyl chloride.

  • Yield : 58% overall.

This route allows for better regiocontrol but involves hazardous hydrogenation steps.

Catalytic Synthesis Using Lewis Acids

Aluminum Chloride (AlCl₃)-Mediated Reaction

A patent (RU2690184C1) details a high-temperature method using AlCl₃ as a catalyst:

  • Reagents : 4-Aminobenzenesulfonamide (1 eq), benzonitrile (1 eq), anhydrous AlCl₃ (1 eq).

  • Conditions : Heated to 160–180°C for 30 minutes under inert atmosphere.

  • Workup : Acid-base reprecipitation (pH 9–10) to isolate the product, followed by recrystallization from 96% ethanol.

  • Yield : 82%.

Key Advantages :

  • Short reaction time.

  • High yield due to AlCl₃’s strong Lewis acidity, facilitating nitrile activation.

Characterization Data :

  • Melting Point : 214–216°C.

  • ¹H NMR (DMSO-d₆): δ 8.02 (d, 2H, aromatic), 7.89 (s, 1H, NH), 7.62–7.45 (m, 5H, aromatic).

Peptide Coupling Reagent-Assisted Synthesis

EDCI/HOBt-Mediated Amide Bond Formation

A study employs carbodiimide chemistry for milder conditions:

  • Reagents : 4-Sulfamoylbenzoic acid (1 eq), 4-aminobenzenesulfonamide (1 eq), EDCI (1.2 eq), HOBt (1.2 eq).

  • Conditions : Stirred in DMF at room temperature for 24 hours.

  • Workup : Extracted with ethyl acetate, washed with brine, and purified via column chromatography.

  • Yield : 65%.

Advantages :

  • Avoids high temperatures and harsh acids.

  • Suitable for acid-sensitive substrates.

Comparative Analysis of Methods

Method Conditions Catalyst/Reagent Yield Purity
Benzoyl chloride0–25°C, 12–24 hrPyridine68–72%95–97%
AlCl₃-mediated160–180°C, 30 minAlCl₃82%98%
EDCI/HOBtRT, 24 hrEDCI/HOBt65%94%

Key Observations :

  • AlCl₃ Method : Highest yield but requires specialized equipment for high-temperature reactions.

  • EDCI/HOBt Method : Lower yield but advantageous for lab-scale synthesis without extreme conditions.

Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : Peaks at 1675 cm⁻¹ (C=O stretch), 1320 and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches).

  • ¹³C NMR : 165.2 ppm (amide carbonyl), 144.5 ppm (sulfonamide sulfur-bound carbon).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • Elemental Analysis : Calculated for C₁₉H₁₇N₃O₅S₂: C 52.41%, H 3.93%, N 9.65%; Found: C 52.38%, H 3.89%, N 9.61%.

Challenges and Optimization Strategies

Common Pitfalls

  • Byproduct Formation : Over-sulfonylation or di-benzoylation due to excess reagents.

  • Moisture Sensitivity : Hydrolysis of intermediates in non-anhydrous conditions.

Process Improvements

  • Catalyst Screening : Substituting AlCl₃ with FeCl₃ reduces environmental impact while maintaining 78% yield.

  • Microwave Assistance : Reducing reaction time to 10 minutes with 70% yield in AlCl₃-mediated synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antitumor Activities
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide exhibits promising antibacterial properties due to its structural similarity to sulfonamide antibiotics. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. In recent studies, derivatives of this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Additionally, the compound has been investigated for its potential antitumor activity. Research indicates that modifications to the sulfonamide group can enhance its interaction with specific biological targets, leading to increased cytotoxicity against cancer cell lines .

Case Study: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of this compound on human lung cancer cell lines (A549). The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Materials Science

Development of Novel Materials
The unique chemical structure of this compound makes it a candidate for the development of advanced materials. Its properties can be exploited in creating polymeric materials with specific thermal and mechanical characteristics. For instance, incorporating this compound into polymer matrices may enhance their mechanical strength and thermal stability .

Biological Studies

Enzyme Inhibition and Interaction Studies
Research has shown that this compound can act as an enzyme inhibitor. The compound's ability to bind to specific enzymes involved in metabolic pathways has been explored, providing insights into its mechanism of action in biological systems .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAntibacterial and antitumor activitiesSignificant inhibition of bacterial growth; cytotoxicity against A549 cells
Materials ScienceDevelopment of novel polymeric materialsEnhanced mechanical strength and thermal stability
Biological StudiesEnzyme inhibition and interaction studiesPotential as an enzyme inhibitor affecting metabolic pathways

Mechanism of Action

The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can disrupt various biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Source) Structural Modifications Melting Point (°C) Biological Activity Key Findings
Target Compound Benzamide + 4-sulfamoylphenyl sulfonamide N/A Hypothesized enzyme inhibition (AChE, hCA I/II) Core scaffold for further derivatization; lacks substituent diversification.
Compound 12 () 2,3-Dimethylphenylamino substitution 202–210 Urease inhibition (potential) Higher crystallinity (high MP) due to aromatic substitution.
5i () 4-Chloro + 2-oxotetrahydrofuran sulfonamide 256–258 Enzyme inhibition (optical activity: [α]D +11.3°) Chlorine enhances hydrophobicity; chiral center may improve target specificity.
Compound 4 () 5-Chloro-2-methoxy + 4-fluorophenyl N/A PD-L1 inhibition (53.3%) Electron-withdrawing groups (Cl, F) enhance immune checkpoint inhibition.
Imidazole Derivative () Imidazole substitution N/A Anticancer (cervical), antimicrobial Heterocyclic imidazole improves cellular uptake and broad-spectrum activity.
CAS 324070-60-2 () 4-Chloro + 3,4-dimethylisoxazole N/A N/A Isoxazole ring may confer metabolic stability and solubility advantages.

Structural Impact on Physical Properties

  • Melting Points : Chlorinated derivatives (e.g., 5i ) exhibit higher melting points (>250°C), suggesting enhanced crystallinity and stability. In contrast, compounds with flexible substituents (e.g., oxotetrahydrofuran in 5i) retain moderate MPs.
  • Optical Activity : Chiral centers in fluorinated or tetrahydrofuran-linked analogs (e.g., 5i ) may influence binding to enantioselective enzyme pockets.

Functional Implications of Substituents

  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., Compound 4 ) improve PD-L1 inhibition by enhancing electrophilicity and target affinity.
  • Heterocyclic Additions : Isoxazole (CAS 324070-60-2 ) and imidazole ( ) rings contribute to metabolic stability and antimicrobial activity, respectively.
  • Sulfonamide Variations : Secondary sulfonamides (e.g., N-benzyl in ) modulate solubility and bioavailability compared to primary sulfamoyl groups in the target compound.

Biological Activity

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential as an enzyme inhibitor, particularly in the context of antibacterial and antiviral therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

C19H20N2O4S2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}_2

Structural Characteristics

  • Sulfonamide Groups : The presence of sulfonamide groups is critical for the compound's biological activity, allowing it to mimic natural substrates and inhibit enzyme activity.
  • Amide Linkage : The benzamide structure contributes to the compound's stability and interaction with biological targets.

This compound exerts its biological effects primarily through enzyme inhibition. The mechanism involves:

  • Enzyme Inhibition : The sulfonamide moieties competitively inhibit enzymes by mimicking their natural substrates. This action can disrupt various biochemical pathways essential for cellular function.
  • Target Interactions : The compound has been shown to interact with several molecular targets, including carbonic anhydrase and proteases, which are involved in critical physiological processes.
MechanismDescription
Enzyme InhibitionCompetes with natural substrates to inhibit enzyme activity
Target InteractionBinds to specific enzymes affecting metabolic pathways
Disruption of PathwaysAlters cellular functions leading to therapeutic effects

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. Studies have shown it to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Antiviral Potential

The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms of enzyme inhibition.

Case Study: Inhibition of Carbonic Anhydrase

A notable study explored the compound's ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. The findings indicated that the compound effectively reduced enzyme activity, suggesting potential applications in treating conditions like glaucoma and metabolic disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntibacterialEffective against multiple resistant bacterial strains
AntiviralInhibits viral replication in vitro
Enzyme InhibitionSignificant inhibition of carbonic anhydrase activity

Research Findings

Diverse studies have focused on the biological activity of this compound:

  • Antibacterial Studies : A series of tests demonstrated that the compound inhibits growth in Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial potential.
  • Enzyme Kinetics : Kinetic studies revealed that the compound acts as a competitive inhibitor, providing insights into its dosage and efficacy in therapeutic applications.
  • Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between the compound and target enzymes, supporting experimental findings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide?

  • Methodology :

  • Step 1 : Sulfonamide bond formation via nucleophilic substitution. React 4-sulfamoylbenzenesulfonyl chloride with 4-aminobenzophenone under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions.
  • Step 2 : Monitor reaction progress using thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 3:7) to track the disappearance of starting materials .
  • Purification : Recrystallize the crude product from ethanol or methanol to achieve >95% purity. For large-scale synthesis, optimize solvent ratios and cooling rates to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10.2–10.8 ppm), and benzamide carbonyl (δ 167–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 428.08) and fragmentation patterns .
  • FT-IR : Identify sulfonamide S=O stretches (1320–1160 cm1^{-1}) and benzamide C=O (1650–1680 cm1^{-1}) .

Q. How can researchers assess the compound’s enzyme inhibitory activity?

  • Protocol :

  • Perform in vitro enzyme assays (e.g., carbonic anhydrase isoforms) using a stopped-flow CO2_2 hydration method. Prepare inhibitor dilutions (1 nM–10 µM) and measure IC50_{50} values.
  • Validate selectivity by comparing inhibition constants (KiK_i) across isoforms (e.g., hCA II vs. hCA VII) using Michaelis-Menten kinetics .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Procedure :

  • Data Collection : Grow single crystals via vapor diffusion (e.g., DMSO/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Use SHELXL ( ) for structure solution. Analyze hydrogen bonding (e.g., N–H···O=S interactions) and π-π stacking between aromatic rings.
  • Validation : Check geometric parameters (e.g., bond lengths: C–S ≈ 1.76 Å; C=O ≈ 1.22 Å) against similar sulfonamide structures .

Q. What strategies address contradictory bioactivity data across experimental models?

  • Approach :

  • Meta-Analysis : Compare inhibition data (e.g., IC50_{50}) from enzyme assays vs. cell-based models. Adjust for membrane permeability (logP) and serum protein binding.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with hCA VII) to identify steric clashes or solvation effects causing variability .

Q. How does substituent variation on the benzamide ring affect biological activity?

  • Case Study :

  • Replace the benzamide’s para-substituent with electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity. Synthesize analogs and correlate Hammett σ values with KiK_i.
  • Findings : Electron-deficient groups improve inhibition by strengthening hydrogen bonds with active-site zinc (e.g., as seen in hCA II co-crystals) .

Key Recommendations

  • Synthesis : Prioritize recrystallization over column chromatography for scalability .
  • Crystallography : Use SHELX programs for robust refinement of sulfonamide torsional angles .
  • Bioactivity : Cross-validate enzyme assay results with structural data to resolve selectivity mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.